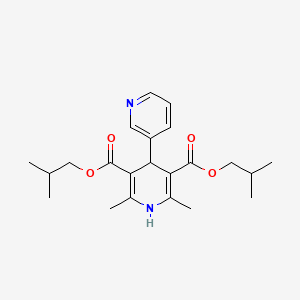

Bis(2-methylpropyl) 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate

Description

Bis(2-methylpropyl) 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate is a bipyridine derivative characterized by:

- Core structure: A partially hydrogenated 3,4'-bipyridine system (1',4'-dihydro), which reduces aromaticity compared to fully conjugated bipyridines.

- Substituents: Two 2-methylpropyl (isobutyl) ester groups at the 3' and 5' positions. Methyl groups at the 2' and 6' positions.

Properties

Molecular Formula |

C22H30N2O4 |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

bis(2-methylpropyl) 2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C22H30N2O4/c1-13(2)11-27-21(25)18-15(5)24-16(6)19(22(26)28-12-14(3)4)20(18)17-8-7-9-23-10-17/h7-10,13-14,20,24H,11-12H2,1-6H3 |

InChI Key |

KVPAMEMYQLETCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CN=CC=C2)C(=O)OCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methylpropyl) 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropyl) 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyridine derivatives.

Reduction: It can be reduced to form tetrahydropyridine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various pyridine and tetrahydropyridine derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

Bis(2-methylpropyl) 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(2-methylpropyl) 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate involves its interaction with biological membranes and enzymes. It stabilizes cell membranes and enhances the activity of certain enzymes, leading to improved cellular function and protection against oxidative stress . The compound also affects calcium channels, which is why it is studied for cardiovascular applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Bipyridine-Based Dicarboxylates

Dimethyl 6,6′-dicyano-2,2′-bipyridine-3,3′-dicarboxylate ()

- Core : Fully aromatic 2,2′-bipyridine.

- Substituents: Methyl ester groups at 3,3′. Cyano (-CN) groups at 6,6′.

- Cyano groups in the analog are strong electron-withdrawing substituents, whereas the target’s methyl groups are electron-donating.

- Synthetic Relevance : The analog’s synthesis involves cyanation of pre-functionalized bipyridine dicarboxylates, suggesting possible routes for modifying the target compound .

Dimethyl 2,2′-bipyridine-3,3′-dicarboxylate 1,1′-dioxide (precursor in )

- Core : Oxidized bipyridine (1,1′-dioxide).

- Substituents : Methyl esters at 3,3′.

- Comparison : Oxidation introduces polar N-oxide groups, enhancing solubility in polar solvents—a property the target compound may lack due to its hydrophobic isobutyl esters.

Non-Bipyridine Dicarboxylates

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()

- Core: Tetrahydroimidazopyridine (non-bipyridine heterocycle).

- Substituents: Ethyl esters at 5,4. Nitrophenyl and cyano groups.

- Ethyl esters (vs. isobutyl in the target) may reduce steric hindrance but lower lipophilicity.

- Physical Data : Melting point (243–245°C) and NMR/IR spectra (, Tables 1–2) provide benchmarks for validating analogous compounds .

Bis(2-methylpropyl) perylene-3,9-dicarboxylate ()

- Core : Perylene (polycyclic aromatic hydrocarbon).

- Substituents : 2-methylpropyl esters at 3,7.

- Comparison: The extended π-system of perylene enables applications in optoelectronics, whereas the target’s bipyridine core is more suited for metal coordination. Shared isobutyl ester groups suggest similar solubility profiles in non-polar solvents .

Dihydropyridine Derivatives

3-(1-((3,3-Diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate ()

- Core: 1,4-dihydropyridine (monocyclic).

- Substituents :

- Methyl esters at 3,4.

- Nitrophenyl and diphenylpropyl groups.

- Key Differences: The monocyclic dihydropyridine lacks the bipyridine’s chelating capacity. Nitro groups enhance electrophilicity, which could influence reactivity compared to the target’s methyl substituents .

Research Implications and Gaps

- Synthetic Routes: highlights methods for functionalizing bipyridine dicarboxylates, which could guide the target compound’s derivatization (e.g., introducing cyano or N-oxide groups) .

- Data Limitations: No direct spectroscopic or application data for the target compound were found in the provided evidence, underscoring the need for further experimental characterization.

Biological Activity

Bis(2-methylpropyl) 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate is a complex organic compound belonging to the bipyridine class. Its unique structure, featuring a bipyridine core with two carboxylate ester groups and two 2-methylpropyl substituents, suggests potential biological activities that merit detailed investigation. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHNO |

| Molecular Weight | 386 Da |

| CAS Number | 104196-55-6 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of bipyridine derivatives. For instance, compounds structurally similar to Bis(2-methylpropyl) have demonstrated significant activity against various bacterial and fungal strains. A study indicated that derivatives exhibited notable inhibition against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Activity |

|---|---|---|

| Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | Staphylococcus aureus | Inhibitory |

| 1-Methylpyridin-2(1H)-one | Escherichia coli | Moderate |

| Bis(2-methylpropyl) derivative | Various fungal strains | Significant inhibition |

Anticancer Activity

The anticancer potential of bispyridine compounds has also been explored. In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism is believed to involve the modulation of signaling pathways related to cell growth and survival .

Case Study: Anticancer Effects

A recent investigation into the effects of related bipyridine compounds revealed that treatment with these compounds led to a decrease in cell viability in multiple cancer cell lines. The study used MTT assays to quantify cell metabolic activity post-treatment, demonstrating significant reductions in viability at concentrations as low as 10 µM .

The biological activity of Bis(2-methylpropyl) is hypothesized to stem from its ability to interact with cellular targets involved in metabolism and signaling. The presence of the methyl groups at the 2' and 6' positions may enhance binding affinity to these targets due to increased steric interactions .

Pharmacological Applications

Given its promising biological activities, Bis(2-methylpropyl) could have potential applications in pharmaceuticals:

- Antimicrobial agents for treating infections.

- Anticancer drugs targeting specific pathways in tumorigenesis.

- Antioxidants , based on preliminary findings suggesting radical scavenging capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.